molecular formula C12H14N2O2 B7773089 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole

Cat. No.: B7773089
M. Wt: 218.25 g/mol
InChI Key: ZWWLTDXBAITBAI-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole is a benzimidazole derivative featuring a 2-methyl-1,3-dioxolane substituent at the 2-position of the benzimidazole core. The 1,3-dioxolane group in this compound introduces a cyclic ether moiety, which may enhance solubility in organic solvents and influence metabolic stability compared to non-ether analogs .

Properties

IUPAC Name

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(15-6-7-16-12)8-11-13-9-4-2-3-5-10(9)14-11/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLTDXBAITBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole with a suitable dioxolane derivative. One common method is the condensation reaction between benzimidazole and 2-methyl-1,3-dioxolane-2-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole core linked to a 1,3-dioxolane moiety. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2} with a molecular weight of 218.25 g/mol. The presence of the dioxolane ring enhances solubility and bioavailability, which is crucial for its biological activities.

Medicinal Chemistry

Antitumor Activity
Research indicates that benzimidazole derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds structurally similar to 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole can inhibit the proliferation of various cancer cell lines.

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.052D
TargetA549 (Lung)TBDTBD

Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens, showing activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus<5 µg/mL
Compound EEscherichia coli<10 µg/mL
Compound FSaccharomyces cerevisiae<15 µg/mL

Case Studies

  • Antitumor Studies : A study focused on the cytotoxic effects of benzimidazole derivatives on lung cancer cell lines demonstrated that specific substitutions significantly increased their efficacy. Compounds with halogen substitutions exhibited enhanced activity compared to unsubstituted versions.
  • Antifungal Research : Another investigation evaluated new benzimidazole derivatives for antifungal properties against several pathogens, revealing promising results that suggest further exploration is warranted.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in material science as a building block for synthesizing complex molecules. Its unique structure allows it to serve as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The 2-methyl-1,3-dioxolane group distinguishes this compound from other benzimidazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound (Reference) Substituent(s) Molecular Weight (g/mol) Notable Properties
Target Compound 2-(2-Methyl-1,3-dioxolane)methyl ~274.3 (calculated) Hypothesized improved lipophilicity
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole 2-chlorophenyl, 5-methyl 257.71 Potential kinase inhibition
2-(4-Hydroxy-phenyl)-1H-benzimidazole 4-hydroxyphenyl ~210.23 Antioxidant activity; high polarity
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole Sulfanyl, phenoxyethyl 414.52 Possible dual-target enzyme inhibition
Amino acid-coupled derivatives (e.g., 3a-d) Amino acid side chains 240–350 High melting points (215–261°C); water-soluble

Key Observations:

  • Melting Points: Amino acid-coupled benzimidazoles exhibit high melting points (>200°C) due to hydrogen bonding, whereas the dioxolane group may reduce crystallinity, lowering the melting point .
  • Solubility : The dioxolane moiety could improve solubility in organic solvents (e.g., THF, ethyl acetate) relative to hydrophilic analogs like hydroxy-phenyl derivatives .

Crystallographic and Structural Analysis

Crystallographic data for benzimidazoles are often obtained using SHELX programs (). For example:

  • : The crystal structure of (1H-benzimidazol-1-yl)methanol revealed planar benzimidazole rings and hydrogen-bonding networks. The dioxolane group in the target compound may introduce steric hindrance, altering packing efficiency .

Biological Activity

The compound 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole is a derivative of benzimidazole, which has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological profiles, including antitumor, antimicrobial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzimidazole core linked to a dioxolane moiety. The presence of the dioxolane ring may enhance the compound's solubility and bioavailability.

Antitumor Activity

Recent studies have demonstrated that various benzimidazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been evaluated against several cancer cell lines.

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.052D
2-Methyl-BZA549 (Lung)TBDTBD

Note: "TBD" indicates values that need further investigation.

In vitro studies indicated that the benzimidazole derivatives could inhibit cell proliferation effectively in both two-dimensional (2D) and three-dimensional (3D) cultures, with generally higher efficacy observed in 2D assays due to better penetration and interaction with the cells .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored extensively. Compounds similar to our target compound have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus<5 µg/mL
Compound EEscherichia coli<10 µg/mL
Compound FSaccharomyces cerevisiae<15 µg/mL

These findings suggest that the incorporation of the dioxolane ring may contribute to enhanced antimicrobial efficacy by improving solubility and membrane permeability .

The mechanism through which benzimidazole derivatives exert their biological effects often involves interaction with DNA or inhibition of specific enzymes. For instance, studies indicate that these compounds can bind to DNA in the minor groove, disrupting replication and transcription processes essential for cell survival .

Case Studies

A notable study investigated the effects of a series of benzimidazole derivatives on lung cancer cell lines, revealing that certain substitutions significantly increased cytotoxicity. For example, compounds with halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .

Another research effort focused on the synthesis and evaluation of new benzimidazole derivatives for their antifungal properties against various pathogens, demonstrating promising results that warrant further exploration .

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole?

A common approach involves cyclizing o-phenylenediamine derivatives with carbonyl-containing precursors under acidic conditions. For example, condensation with formic acid or trimethyl orthoformate yields the benzimidazole core. The 2-methyl-1,3-dioxolane substituent can be introduced via alkylation or nucleophilic substitution using a dioxolane-containing reagent. Reaction optimization typically employs solvents like ethanol or DMF and catalysts such as p-toluenesulfonic acid (PTSA) . Yields range from 60–85% depending on reaction time and stoichiometry.

Advanced Synthesis

Q. Q2. How can microwave-assisted synthesis improve the efficiency of benzimidazole derivatives like this compound?

Microwave irradiation significantly reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields by promoting uniform heating. For example, Pd(OAc)₂/benzimidazole catalytic systems under microwave conditions facilitate cross-coupling reactions (e.g., Heck-Mizoroki or Suzuki-Miyaura) to introduce aryl/heteroaryl groups. This method minimizes side reactions and improves regioselectivity, achieving yields >90% in some cases .

Basic Characterization

Q. Q3. What routine analytical methods validate the purity and structure of this compound?

Key techniques include:

  • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C in dioxolane at ~1100 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify substituent integration and electronic environments (e.g., benzimidazole protons at δ 7.2–8.1 ppm, dioxolane methyl at δ 1.3–1.5 ppm) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N values (deviation <0.3%) .

Advanced Structural Analysis

Q. Q4. How does X-ray crystallography resolve structural ambiguities in benzimidazole derivatives?

X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, planar benzimidazole cores (deviation <0.01 Å) stabilize via π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (e.g., C-H···N, ~2.8 Å). Substituents like the dioxolane group may induce non-planarity, affecting packing and stability .

Pharmacological Evaluation

Q. Q5. How to design in vitro assays to assess anti-inflammatory activity for this compound?

Use cell lines (e.g., A549 lung adenocarcinoma) treated with TNF-α or LPS to induce inflammation. Measure cytokine levels (IL-6, IL-8) via ELISA and NF-κB pathway activation via qRT-PCR. Include controls (e.g., dexamethasone) and validate results with ≥3 biological replicates. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical .

Data Contradiction

Q. Q6. How to address conflicting spectroscopic data between experimental and computational models?

Discrepancies in HOMO-LUMO energies or vibrational frequencies (e.g., IR/Raman shifts) may arise from solvent effects or basis set limitations in DFT calculations. Cross-validate using multiple methods: experimental NMR chemical shifts vs. GIAO-calculated values, or adjust computational parameters (e.g., solvent polarization in COSMO models) .

Supramolecular Applications

Q. Q7. Can this compound form stimuli-responsive supramolecular assemblies?

Yes. The benzimidazole moiety coordinates metal ions (e.g., Zn²⁺, Cu²⁺) to construct metal-organic frameworks (MOFs) or nanocages. For pH-responsive drug delivery, conjugate with cyclodextrin or calixarene to encapsulate small molecules. Release kinetics can be tuned via dioxolane hydrophilicity .

Catalytic Systems

Q. Q8. What catalytic systems enhance cross-coupling reactions for functionalizing this compound?

Pd(OAc)₂ with trimethylsilylmethyl-substituted benzimidazole ligands improves catalytic efficiency in Suzuki-Miyaura reactions (yields >85%, TON ~10³). Optimize ligand-to-metal ratios (2:1) and bases (K₂CO₃) in DMF/water mixtures .

Structure-Activity Relationship (SAR)

Q. Q9. How does the 2-methyl-1,3-dioxolane substituent influence biological activity?

The dioxolane group enhances solubility and bioavailability by increasing hydrophilicity. In anticancer studies, analogs with bulky substituents show improved DNA intercalation (IC₅₀ reduced by 40% vs. unsubstituted benzimidazoles). However, excessive bulk may reduce cell permeability .

Green Chemistry

Q. Q10. Are eco-friendly methods available for synthesizing this compound?

Yes. Use CO₂/H₂ cyclization of o-phenylenediamines in water, achieving 70–80% yields with no toxic byproducts. Alternatively, solvent-free mechanochemical grinding reduces waste and energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.